molecular formula C6H7F3O2S B2598361 6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide CAS No. 2137895-44-2

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide

Cat. No.: B2598361
CAS No.: 2137895-44-2
M. Wt: 200.18
InChI Key: WIUXKRHLYWKTDS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound containing sulfur and fluorine atoms

Scientific Research Applications

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). The reaction proceeds through the formation of trifluoromethyl-substituted hydroxysulfides, which are then converted to the desired compound via successive oxidation and dehydration reactions . The reaction conditions often include the use of hydrogen peroxide as an oxidizing agent and acetic acid as a solvent, with the temperature maintained between 30–40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the sulfur atom.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiopyran derivatives.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its trifluoromethyl and sulfone groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-substituted thiopyrans: These compounds share the trifluoromethyl group but may differ in the position or number of substituents.

    Thiopyran sulfones: Compounds with similar sulfone groups but different substituents on the thiopyran ring.

Uniqueness

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is unique due to the combination of the trifluoromethyl group and the sulfone group on the thiopyran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2S/c7-6(8,9)5-3-1-2-4-12(5,10)11/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUXKRHLYWKTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(S(=O)(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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